2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a methylphenoxy group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the pyrazine ring: This step often involves the reaction of the azetidine intermediate with a pyrazine derivative under controlled conditions.
Attachment of the methylphenoxy group: This final step can be accomplished through nucleophilic substitution reactions, where the methylphenoxy group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrazine ring and azetidine ring are known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
Uniqueness
This compound is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structure allows for various chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-(1-pyrazin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)19-13-9-20(10-13)15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,19,21) |
InChI Key |
YYLXXSISYMXQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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